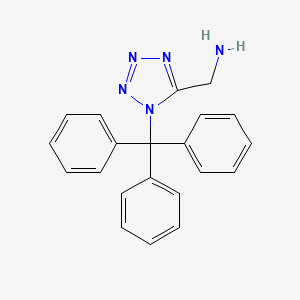

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine

Description

Overview of Tetrazole Heterocycles and Their Significance in Chemical Research

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a prominent heterocyclic system in chemical research. imist.ma Its unique electronic properties and structural characteristics have rendered it a valuable component in various scientific domains, including medicinal chemistry and materials science.

The history of tetrazoles dates back to 1885, with the first synthesis of a derivative reported by Swedish chemist J. A. Bladin. imist.ma These heterocycles are not naturally occurring. imist.ma A significant feature of tetrazoles is their acidic nature, with the proton on the ring exhibiting a pKa similar to that of carboxylic acids, making them effective bioisosteres in drug design. mdpi.com This property, coupled with their high nitrogen content and metabolic stability, has contributed to their widespread investigation. imist.ma Tetrazoles can exist in different tautomeric forms, and the 5-substituted 1H-tetrazoles are frequently utilized as surrogates for carboxylic acids. acs.org

The fundamental properties of tetrazoles are summarized in the table below:

| Property | Description |

| Structure | Five-membered aromatic ring with one carbon and four nitrogen atoms. imist.ma |

| Acidity | The N-H proton is acidic, with a pKa comparable to carboxylic acids. mdpi.com |

| Stability | The tetrazole ring is generally stable. imist.ma |

| Nitrogen Content | Possess the highest number of nitrogen atoms among stable heterocycles. imist.ma |

| Bioisosterism | Acts as a bioisostere for carboxylic acids and cis-amide bonds. acs.org |

The tetrazole ring serves as a versatile synthetic motif in the construction of a wide array of organic molecules. One of the most common methods for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). imist.ma This reaction is a cornerstone of tetrazole chemistry, allowing for the introduction of the tetrazole ring into various molecular frameworks.

Furthermore, tetrazole derivatives are key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecules from simple starting materials. acs.orgnih.gov The Ugi tetrazole reaction, for instance, provides a powerful tool for the synthesis of α-aminomethyl tetrazoles. nih.gov The versatility of the tetrazole moiety is also evident in its use as a building block in solid-phase synthesis, facilitating the creation of libraries of compounds for screening purposes. researchgate.net

The Trityl Protecting Group in Amine and Tetrazole Chemistry

Protecting groups are indispensable tools in organic synthesis, allowing for the selective masking of reactive functional groups. The triphenylmethyl (trityl) group is a bulky and effective protecting group, particularly for primary amines and alcohols.

The trityl group is widely employed for the protection of primary amines due to its steric bulk, which prevents unwanted side reactions at the nitrogen atom. researchgate.net The introduction of a trityl group can be achieved by reacting the amine with trityl chloride in the presence of a base. Deprotection is typically accomplished under mild acidic conditions. The trityl group is known to be a key protecting group in the synthesis of nitrogen-containing heterocycles, including 1H-tetrazoles.

In molecules containing multiple reactive sites, selective protection is crucial. The steric hindrance of the trityl group allows for the selective protection of less sterically hindered primary amines in the presence of other functional groups. This selectivity is a significant advantage in the synthesis of complex molecules. For instance, in the synthesis of biphenyl tetrazole derivatives, the trityl group is used to protect the tetrazole nitrogen, allowing for subsequent modifications at other positions of the molecule. researchgate.net

Structural Elucidation and Naming Convention of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine

The compound this compound features a methylamine (B109427) group attached to the C5 position of the tetrazole ring. The trityl group is attached to the N1 position of the tetrazole ring.

The IUPAC name for this compound is systematically derived by identifying the parent heterocycle, which is 1H-tetrazole. The substituents are then named and their positions on the ring are indicated by numbers. The methylamine group is at position 5, and the trityl group is at position 1. Therefore, the name is (1-trityl-1H-tetrazol-5-yl)methanamine. The "C-" prefix in the requested name indicates that the attachment of the methylamine is through the carbon atom.

Below is a table summarizing the key structural features of the target compound:

| Feature | Description |

| Parent Heterocycle | 1H-Tetrazole |

| Substituent at C5 | Methylamine (-CH2NH2) |

| Substituent at N1 | Trityl (triphenylmethyl) |

| Chemical Formula | C21H19N5 |

Structure

2D Structure

Properties

IUPAC Name |

(1-trityltetrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5/c22-16-20-23-24-25-26(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGOPUGMYSNRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723000 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-28-4 | |

| Record name | 1-(Triphenylmethyl)-1H-tetrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Trityl Group Deprotection Chemistry

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for nitrogen-containing heterocycles, including tetrazoles, due to its steric bulk and susceptibility to cleavage under acidic conditions. organic-chemistry.org Its removal from the tetrazole ring of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine and related compounds can be achieved through various methods, each with its own mechanism and conditions.

The most common method for trityl group deprotection is acid-mediated cleavage. The mechanism involves the protonation of the ether-like nitrogen of the tetrazole ring, which weakens the C-N bond connecting the trityl group. This leads to the formation of the highly stable trityl cation, a resonance-stabilized carbocation. umn.edu The cleavage of trityl amines is influenced by the concentration of the acid used. unipr.it While trityl ethers can be cleaved by dilute HCl solutions, the deprotection of trityl amines often requires more controlled conditions. unipr.it For instance, treatment with cold formic acid followed by evaporation has been used for the deprotection of related trityl-protected compounds. umn.edu

The general mechanism for acid-mediated deprotection can be summarized as follows:

Protonation of a nitrogen atom on the tetrazole ring by an acid (e.g., HCl).

Heterolytic cleavage of the N-trityl bond, releasing the stable trityl cation and the deprotected tetrazole.

The trityl cation can then be scavenged by a nucleophile present in the reaction mixture, such as methanol (B129727) or water, to form trityl methyl ether or triphenylcarbinol, respectively. umn.edu

| Reagent | Solvent | Conditions | Outcome |

| HCl | Methanol/Dioxane | Modulated concentration | Selective cleavage of N-Trityl bond |

| Formic acid | Dioxane | Cold, followed by evaporation | Deprotection of related compounds |

To avoid the use of strong acids that might be incompatible with other functional groups in a molecule, several alternative deprotection strategies have been developed.

Indium-Mediated Cleavage : A method for the reductive cleavage of the trityl group from protected 1H-tetrazoles using indium metal in a mixture of methanol and THF has been reported. This technique offers an efficient deprotection under non-acidic conditions. organic-chemistry.org The process is believed to proceed via a single electron transfer mechanism from the indium metal.

Naphthalene-Catalyzed Lithiation : Treatment of N-tritylated tetrazoles with lithium powder and a catalytic amount of naphthalene (B1677914) leads to the reductive removal of the trityl group. This method provides excellent yields of the corresponding free tetrazoles without decomposition of the tetrazole ring. unipr.it

Zinc-Mediated Deprotection : The use of zinc in methanol has also been described as a practical and low-cost method for the detritylation of 1-trityltetrazoles. This procedure is versatile and efficient for the deprotection of various protected tetrazoles.

| Reagent | Catalyst/Co-reagent | Solvent | Key Advantage |

| Indium | - | Methanol/THF | Non-acidic conditions |

| Lithium | Naphthalene (catalytic) | - | High yields, avoids ring decomposition |

| Zinc | - | Methanol | Practical and low-cost |

The choice of deprotection method and reaction conditions is crucial for achieving selectivity, especially in complex molecules with multiple protecting groups. The reactivity of the trityl group can be modulated by the specific acid and its concentration, allowing for selective deprotection. unipr.it For instance, the difference in lability between O-trityl and N-trityl bonds can be exploited. Trityl ethers are generally more labile to acid than trityl amines. unipr.it

Furthermore, the chemoselectivity between the trityl-tetrazole and a trityl-amine bond has been studied, indicating that selective cleavage is possible under specific conditions. unipr.it The use of milder, non-acidic methods like indium-mediated cleavage can offer excellent selectivity and orthogonality with other acid-sensitive protecting groups. organic-chemistry.org

Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for further functionalization through various reactions, including nucleophilic substitutions and N-acylations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a variety of electrophiles. This reactivity allows for the introduction of diverse substituents, leading to the synthesis of a wide range of derivatives.

A study on the closely related N-benzoyl 5-(aminomethyl)tetrazole demonstrated its N-alkylation with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. researchgate.netmdpi.com This suggests that the primary amine of this compound would readily undergo similar nucleophilic substitution reactions with alkyl halides to form secondary amines.

Furthermore, the amine can participate in the formation of urea (B33335) derivatives. The synthesis of ureas often involves the reaction of an amine with an isocyanate. nih.gov Thus, this compound is expected to react with various isocyanates to yield the corresponding substituted ureas.

| Electrophile | Reaction Type | Expected Product |

| Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | Secondary Amine |

| Isocyanate | Nucleophilic Addition | Substituted Urea |

N-acylation is a common transformation for primary amines, leading to the formation of amides, sulfonamides, and related compounds. These reactions typically involve the reaction of the amine with an acylating agent such as an acyl chloride or a sulfonyl chloride in the presence of a base. researchgate.netsci-hub.se

Amide Formation : The reaction of this compound with an acyl chloride or a carboxylic acid activated with a coupling agent would yield the corresponding N-acylated amide. A general method for amide synthesis involves refluxing an amine with an amino acid ester in methanol. sphinxsai.com

Sulfonamide Formation : Similarly, reaction with a sulfonyl chloride in the presence of a base like triethylamine (B128534) is a standard procedure for the synthesis of sulfonamides. ekb.egmdpi.com This would lead to the formation of N-sulfonylated derivatives of the title compound. The synthesis of a nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine (B1666218) monomer has been reported, which involves the formation of a sulfonamide bond. researchgate.net

These N-acylation reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

| Acylating Agent | Base (if applicable) | Product Type |

| Acyl Chloride | Pyridine (B92270) or Triethylamine | Amide |

| Sulfonyl Chloride | Triethylamine | Sulfonamide |

| Carboxylic Acid + Coupling Agent | - | Amide |

Reactivity of the Tetrazole Ring System

The reactivity of the tetrazole ring in this compound is defined by two key features: the presence of multiple nitrogen atoms, which act as potential nucleophilic or basic sites, and the N-1 position being blocked by a bulky trityl protecting group. thieme.de

Functionalization, particularly N-alkylation, is a common reaction for tetrazole rings. In a typical 5-substituted-1H-tetrazole, alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of regioisomers. researchgate.netnih.gov The ratio of these products is influenced by the tautomeric equilibrium of the starting material. mdpi.com

However, in this compound, the N-1 position is covalently bonded to the trityl group. This effectively prevents any further functionalization at this site. Consequently, electrophilic attack, such as alkylation, is directed exclusively to the other nitrogen atoms of the ring. Studies on the alkylation of similar 5-substituted tetrazoles indicate that the reaction preferentially occurs at the N-2 position to yield the 2,5-disubstituted product. researchgate.netmdpi.com

The reaction mechanism involves the deprotonation of the tetrazole ring by a base, creating a tetrazolate anion. This anion is an ambident nucleophile, but the N-1 position is sterically and electronically unavailable. The incoming electrophile (e.g., an alkyl halide) will then react at the most nucleophilic and accessible nitrogen, which is typically N-2.

The structure of this compound, containing both an exocyclic primary amine and available ring nitrogens, presents an opportunity for cyclization reactions to form fused heterocyclic systems. This reactivity is analogous to that of 5-aminotetrazole, which is known to act as a 1,3-binucleophile in multicomponent reactions like the Biginelli reaction. researchgate.net

In such a reaction, the aminomethyl group and the N-4 atom of the tetrazole ring can participate in a condensation-cyclization cascade. For instance, a reaction with an aldehyde and a β-dicarbonyl compound could proceed as follows:

The primary amine condenses with the aldehyde to form a Schiff base intermediate.

The β-dicarbonyl compound adds to the imine.

The N-4 nitrogen of the tetrazole ring acts as an intramolecular nucleophile, attacking one of the carbonyl groups, leading to cyclization and subsequent dehydration to form a fused system, such as a tetrazolo[1,5-a]pyrimidine (B1219648) derivative. researchgate.net

Intramolecular [2+3] cycloadditions are another established method for creating fused tetrazole ring systems, highlighting the versatility of the tetrazole core in constructing complex heterocyclic architectures. nih.gov

5-Substituted tetrazoles can theoretically exist in two major tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.net The position of this equilibrium is crucial as it dictates the molecule's properties and reactivity. The 1H-form is generally more stable and predominant in solution, whereas the 2H-form can be more stable in the gas phase. mdpi.comacs.org The energy barrier for the interconversion between these tautomers is significant, calculated to be around 45-50 kcal/mol in the gas phase for unsubstituted tetrazole. nih.govacs.orgnih.gov

In the case of this compound, the presence of the large, covalently bound trityl group at the N-1 position unequivocally "locks" the molecule into the 1H-tautomeric form. This eliminates the possibility of 1H-2H tautomerism.

This structural constraint has a profound impact on the compound's reactivity:

Predictable Functionalization: As discussed in section 3.3.1, the blocking of the N-1 position directs any subsequent alkylation or acylation reactions to other nitrogens on the ring, primarily N-2. mdpi.com

Defined Cyclization Pathway: The fixed 1H configuration means that the N-4 atom is consistently available as the endocyclic nucleophile for cyclization reactions leading to fused systems like tetrazolo[1,5-a]pyrimidines. researchgate.net

Photochemical Stability: Studies on other tetrazoles have shown that photochemical stability can be tautomer-dependent. For example, in 1-(tetrazol-5-yl)ethanol, the 1H-tautomer was found to be photostable, while the 2H-tautomer underwent decomposition upon UV irradiation. nih.gov The locked 1H-tautomerism of the title compound may confer similar stability.

Table 2: Summary of Tautomeric Influence on Reactivity

| Feature | General 5-Substituted Tetrazole | This compound |

| Tautomerism | Exists as an equilibrium mixture of 1H and 2H tautomers. mdpi.com | Locked in the 1H tautomeric form due to the N-1 trityl group. |

| Alkylation | Yields a mixture of N-1 and N-2 alkylated products. researchgate.net | Selective alkylation at other ring nitrogens (e.g., N-2). |

| Cyclization | Reactivity depends on the available tautomer in reaction conditions. | The N-4 position is consistently available for cyclization reactions. researchgate.net |

Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of the trityl protecting group on the tetrazole ring ensures stability and allows for selective reactions involving the methylamine (B109427) functionality. This has been instrumental in its use as a foundational element in the synthesis of several classes of organic compounds.

Construction of Biphenyltetrazole Systems

A significant application of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine and its derivatives lies in the synthesis of biphenyltetrazole systems. These scaffolds are the cornerstone of a major class of pharmaceuticals known as angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension. The synthesis of ARBs like Losartan often involves the coupling of a substituted biphenyl moiety with a tetrazole precursor.

In these synthetic pathways, the trityl-protected tetrazole entity is a key intermediate. The trityl group serves as a robust protecting group for the tetrazole ring during various reaction steps, preventing unwanted side reactions. While direct utilization of this compound is not extensively documented, the closely related intermediate, 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole, is a critical component. This intermediate is coupled with various imidazole derivatives to construct the final biphenyltetrazole drug substance. The subsequent removal of the trityl group under acidic conditions yields the active pharmaceutical ingredient.

| Precursor | Reagent | Product | Application |

| 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | N-Bromosuccinimide | 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | Intermediate for ARB synthesis |

| 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | Substituted Imidazole | Trityl-protected ARB | Precursor to Angiotensin II Receptor Blockers |

| Trityl-protected ARB | Acid | Angiotensin II Receptor Blocker (e.g., Losartan) | Antihypertensive drug |

Utilization in Peptoid and Peptidomimetic Synthesis

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery due to their enhanced proteolytic stability and cell permeability compared to natural peptides. The synthesis of peptoids often employs the sub-monomer method, which involves a two-step cycle of acylation and nucleophilic displacement.

This compound can, in principle, be utilized as the amine component in the displacement step of the sub-monomer synthesis. This would introduce a trityl-protected tetrazole moiety as a side chain on the peptoid backbone. The tetrazole group is a well-known bioisostere for the carboxylic acid functional group, and its incorporation into peptoid structures could lead to novel compounds with interesting pharmacological properties. The bulky trityl group could also influence the conformational preferences of the peptoid backbone. While specific examples detailing the use of this compound in peptoid synthesis are not prevalent in the literature, the general methodology of peptoid synthesis allows for the incorporation of a wide variety of primary amines, suggesting its potential in this area.

Assembly of Multi-Heterocyclic Frameworks

The reactivity of the methylamine group in this compound makes it a suitable starting material for the construction of more complex multi-heterocyclic frameworks. Through multi-component reactions (MCRs), such as the Ugi or Passerini reactions, this building block can be combined with other reactants in a single step to generate highly diverse and complex molecular scaffolds.

For instance, in an Ugi four-component reaction, this compound could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce a complex adduct containing the tetrazole ring. The trityl group would likely need to be removed in a subsequent step to yield the final product. This approach provides a rapid and efficient route to novel heterocyclic compounds that could be screened for biological activity. The tetrazole moiety, with its unique electronic properties and ability to participate in hydrogen bonding, is a valuable feature in the design of new therapeutic agents.

Strategies for Chemical Library Generation

The generation of chemical libraries containing a wide range of structurally diverse molecules is a cornerstone of modern drug discovery. This compound is a valuable tool in this endeavor due to its potential for derivatization and its suitability for diversity-oriented synthesis.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules that can be used to probe biological systems. The strategy often involves the use of a common starting material that can be elaborated through a series of branching reaction pathways to generate a wide array of different molecular skeletons.

This compound, with its two distinct functional handles (the protected tetrazole and the primary amine), is an ideal candidate for DOS. The amine can be functionalized in numerous ways, for example, through acylation, alkylation, or participation in MCRs. The trityl group can be removed at a later stage to reveal the tetrazole N-H, which can then be further derivatized. This divergent approach allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material.

| Synthetic Strategy | Key Reaction | Potential Products |

| Amine Functionalization | Acylation, Alkylation | Amides, Secondary Amines |

| Multi-Component Reactions | Ugi, Passerini | Complex Heterocyclic Adducts |

| Tetrazole Derivatization | N-Alkylation, N-Arylation (post-deprotection) | Substituted Tetrazoles |

Scaffold-Based Design and Exploration of Chemical Space

In scaffold-based drug design, a core molecular framework, or scaffold, is systematically decorated with different functional groups to explore the surrounding chemical space and optimize interactions with a biological target. The this compound unit can serve as a novel scaffold or as a building block for the construction of larger, more complex scaffolds.

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous approved drugs. By using this compound as a starting point, chemists can systematically explore the chemical space around this privileged structure. The combination of the tetrazole ring with the flexible methylamine linker allows for the positioning of various substituents in three-dimensional space, which is crucial for achieving high-affinity binding to protein targets. This scaffold-based approach, coupled with computational modeling, can accelerate the discovery of new drug candidates.

Isosteric Relationships in Chemical Scaffold Design

The concept of isosterism, where atoms or groups of atoms are interchanged to create new molecules with similar biological activities, is a cornerstone of modern drug design. The tetrazole ring, a key feature of this compound, is a well-established and highly effective bioisostere of the carboxylic acid functional group nih.gov. This isosteric relationship has been widely exploited in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

The similarity between the tetrazole ring and the carboxylic acid group stems from their comparable pKa values (around 4.5-4.9 for tetrazoles and 4.2-4.5 for carboxylic acids), allowing them to exist in an ionized state at physiological pH rug.nl. This shared acidity enables the tetrazole group to mimic the hydrogen bonding interactions of a carboxylic acid with biological targets, such as receptors and enzymes nih.gov.

However, the isosteric replacement of a carboxylic acid with a tetrazole ring can lead to significant improvements in a molecule's drug-like properties. Tetrazoles are generally more metabolically stable than carboxylic acids, as they are less susceptible to enzymatic degradation nih.gov. This can lead to a longer half-life and improved bioavailability of the drug. Additionally, the tetrazole ring is more lipophilic than the carboxylic acid group, which can enhance membrane permeability and absorption nih.gov.

The following table, compiled from a comprehensive study on carboxylic acid isosteres, illustrates the comparative physicochemical properties of a phenylpropionic acid derivative and its tetrazole isostere nih.gov.

| Property | Carboxylic Acid Derivative | Tetrazole Isostere |

| pKa (experimental) | 4.6 | 4.9 |

| logD7.4 (experimental) | 1.1 | 1.2 |

| Permeability (Papp, 10-6 cm/s) | 1.5 | 0.4 |

| Fraction Unbound in Plasma (fu) | 0.15 | 0.05 |

This data underscores that while the acidity (pKa) and lipophilicity at physiological pH (logD7.4) are similar, the tetrazole isostere exhibits lower permeability in this specific model system and is more extensively bound to plasma proteins. These are critical considerations in the rational design of new therapeutic agents.

Structural Analysis and Mechanistic Studies

Spectroscopic Characterization of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine and Its Derivatives

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of related structures provides a clear indication of the expected chemical shifts. imist.mamdpi.com

In ¹H NMR spectroscopy, the protons of the trityl group are expected to appear as a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methylene (B1212753) (-CH₂-) protons of the methylamine (B109427) group would likely produce a singlet around δ 4.0-4.6 ppm. pnrjournal.com The amine (-NH₂) protons would also generate a singlet, though its chemical shift can be variable and is often observed around δ 1.5-2.5 ppm. docbrown.info

In ¹³C NMR spectroscopy, the tetrazole ring carbon (C5) is anticipated to resonate at approximately 153-155 ppm. mdpi.com The carbons of the trityl group's phenyl rings would appear in the δ 125-145 ppm range, while the central quaternary carbon of the trityl group would be further downfield. The methylene carbon (-CH₂-) is expected in the δ 30-40 ppm region. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate the signals of directly bonded protons and carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra. mdpi.com For instance, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂- group to its corresponding ¹³C signal. mdpi.com

Representative NMR Data for Tetrazole Derivatives

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Trityl Aromatic Protons (Ar-H) | ~7.2-7.5 (multiplet) | ~125-145 | pnrjournal.com |

| Methylene Protons (-CH₂-) | ~4.0-4.6 (singlet) | ~30-40 | mdpi.compnrjournal.com |

| Amine Protons (-NH₂) | ~1.5-2.5 (singlet) | N/A | docbrown.info |

| Tetrazole Carbon (C5) | N/A | ~153-155 | mdpi.com |

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic bands corresponding to its constituent parts.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the trityl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. The characteristic vibrations of the tetrazole ring, including C=N and N=N stretching, typically appear in the fingerprint region between 900 and 1600 cm⁻¹. pnrjournal.comnih.gov Specifically, bands for the tetrazole group can be found around 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com Stretching vibrations from the C=C bonds of the phenyl rings are expected around 1600 cm⁻¹. nih.gov

Typical IR Absorption Frequencies for Tetrazole Derivatives

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 | nih.gov |

| Aromatic C-H | Stretch | 3000-3100 | researchgate.net |

| Aliphatic C-H | Stretch | 2850-2960 | nih.gov |

| Aromatic C=C | Stretch | ~1600 | nih.gov |

| Tetrazole Ring | Ring Vibrations (C=N, N=N) | 900-1600 | pnrjournal.comnih.gov |

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

The calculated molecular weight of this compound (C₂₁H₁₉N₅) is 341.41 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the compound's elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. For 5-substituted 1H-tetrazole derivatives, characteristic fragmentation pathways have been identified. In positive-ion mode ESI-MS, a common fragmentation is the neutral loss of hydrazoic acid (HN₃). In negative-ion mode, the elimination of a nitrogen molecule (N₂) is a characteristic fragmentation pathway of the tetrazole ring. researchgate.net The large trityl group would also likely produce a stable triphenylmethyl cation (Ph₃C⁺) at m/z 243 upon fragmentation.

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, X-ray diffraction studies on closely related tetrazole derivatives offer valuable insights into the likely packing and conformation. researchgate.net Tetrazole derivatives have been shown to crystallize in various crystal systems, including triclinic and monoclinic. energetic-materials.org.cnmdpi.com The presence of the bulky trityl group often plays a dominant role in the crystal packing. nih.gov

Representative Crystallographic Data for Tetrazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | Triclinic | P-1 | a=4.90 Å, b=10.21 Å, c=15.19 Å, α=107.16°, β=92.48°, γ=96.44° | energetic-materials.org.cn |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Not fully specified in abstract | mdpi.com |

| (E)-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine | N/A | N/A | Described as essentially flattened molecule | researchgate.net |

The solid-state structure of molecular crystals is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to be significant.

The most dominant interactions are likely to be π-π stacking and hydrophobic interactions involving the three phenyl rings of the bulky trityl group. nih.gov These interactions are a primary driving force for the crystal packing in many trityl-containing compounds. nih.gov

Investigation of Reaction Mechanisms and Pathways

The synthesis and transformation of this compound are governed by specific reaction mechanisms that are crucial for its formation and subsequent chemical behavior.

Detailed Mechanistic Elucidation of Formation Reactions

The formation of 1,5-disubstituted tetrazoles, such as this compound, is most prominently achieved through multicomponent reactions (MCRs), particularly the Ugi-azide four-component reaction (Ugi-4CR). acs.org This reaction is a highly efficient method for creating α-aminoacyl-tetrazoles.

The Ugi-tetrazole synthesis introduces tritylamine (B134856) as a practical substitute for ammonia (B1221849), leading to the formation of 1-trityl protected 1,5-disubstituted tetrazole derivatives in satisfactory yields. nih.gov The general mechanism for the formation of a 1-substituted tetrazole involves the in situ formation of hydrazoic acid (HN₃), which then participates in a cycloaddition with an isocyanide. researchgate.net

The key steps in the Ugi-azide reaction for this compound are:

Condensation: An aldehyde (e.g., formaldehyde) reacts with the amine (tritylamine) to form a Schiff base (imine).

Protonation & Nucleophilic Attack: The Schiff base is protonated, and concurrently, the isocyanide adds to the iminium carbon, forming a nitrilium ion intermediate.

Cycloaddition: The azide (B81097) anion (from a source like sodium azide) attacks the nitrilium ion. This step culminates in a [2+3] cycloaddition, where the azide adds to the isocyanide C-N triple bond, leading to the formation of the tetrazole ring. nih.gov

This pathway is favored for producing aminomethyl tetrazoles. acs.org An alternative, though related, pathway is the "click reaction," a type of [3+2] cycloaddition, which is also employed in synthesizing tetrazole-containing peptoids. researchgate.net This method involves the reaction of a nitrile with an azide, a well-established route for forming the tetrazole ring. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific experimental kinetic and thermodynamic data for the transformations of this compound are not extensively documented in the public domain, the behavior of related tetrazole compounds provides significant insight. The thermodynamic stability and kinetic reactivity of tetrazole derivatives are often investigated using computational and experimental techniques.

Thermodynamic Stability: Density Functional Theory (DFT) is a primary tool used to analyze the thermodynamics of formation for tetrazole compounds. bohrium.comresearchgate.net Calculations of standard molar enthalpies of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) confirm the stability and viability of the synthesized molecules. bohrium.comresearchgate.net For instance, studies on tetrazole pyrimidine (B1678525) hybrids show that thermodynamic quantities can confirm the formation and existence of the molecular series. bohrium.com A large HOMO-LUMO energy gap, calculated via DFT, is also indicative of high thermodynamic stability. nih.gov

Kinetic Analysis: The kinetics of decomposition for energetic materials containing tetrazole moieties have been studied using non-isothermal methods like Kissinger's and Ozawa's equations, derived from differential scanning calorimetry (DSC) data. rsc.org These studies determine the activation energy (Ea) and pre-exponential factor (A) for thermal decomposition processes. Although the subject compound is not primarily an energetic material, these methods are standard for assessing the kinetics of thermal transformations in tetrazole-based compounds.

Below is a table summarizing typical thermodynamic data calculated for a series of tetrazole pyrimidine hybrids, illustrating the type of data generated in such studies.

| Compound ID | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Entropy (cal/mol·K) |

| PTH_1 | -1601.83 | -1599.98 | 114.12 |

| PTH_2 | -1684.34 | -1682.49 | 114.71 |

| PTH_3 | -2053.45 | -2051.58 | 115.34 |

| PTH_4 | -2111.96 | -2110.08 | 115.82 |

| PTH_5 | -1632.74 | -1630.87 | 118.15 |

| PTH_6 | -1641.21 | -1639.33 | 118.06 |

| This table is representative of data from a DFT study on pyrimidine tetrazole hybrids (PTH) and serves as an example. researchgate.net The values are not for this compound itself. |

Computational and Theoretical Chemistry Studies

Computational chemistry, particularly DFT, provides indispensable tools for understanding the structural and electronic properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

DFT calculations are widely applied to tetrazole derivatives to elucidate their molecular structure, electronic properties, and chemical reactivity. bohrium.com The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used for these theoretical investigations. bohrium.comresearchgate.net

Molecular Properties and Reactivity Descriptors: Quantum chemical calculations yield global and local reactivity descriptors that predict the molecule's behavior.

Global Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov Other global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) are calculated to quantify the molecule's reactivity profile. bohrium.comresearchgate.net

Local Descriptors: The Molecular Electrostatic Potential (MEP) surface and Fukui functions are used to identify reactive sites within the molecule. The MEP map reveals regions susceptible to electrophilic and nucleophilic attack. bohrium.com Fukui indices pinpoint specific atoms that are most likely to engage in such reactions. researchgate.net

| Reactivity Descriptor | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates electronic stability and chemical reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. |

| This table summarizes key global reactivity descriptors calculated using DFT. bohrium.comresearchgate.net |

Conformation Analysis and Energy Landscape Mapping

Conformational analysis is performed computationally by systematically rotating the key single bonds and calculating the potential energy at each increment to map the energy landscape. For this molecule, the key torsional angles include:

The bonds connecting the phenyl rings to the central carbon of the trityl group.

The bond between the trityl group and the N1 atom of the tetrazole ring.

The bond between the C5 atom of the tetrazole ring and the aminomethyl group.

The 1,5-disubstituted tetrazole ring is often used as a bioisostere for the cis-amide bond in peptidomimetics. acs.org However, analysis of crystal structures shows that the majority of related amide surrogates adopt a trans conformation. acs.org The specific conformation of the tetrazole ring and its substituents is influenced by both steric hindrance and electronic interactions, such as hydrogen bonding involving the tetrazole nitrogen atoms. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for tetrazole derivatives. DFT methods are used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netbeilstein-journals.orgresearchgate.net

NMR Spectroscopy: The prediction of ¹³C NMR chemical shifts is particularly valuable for structurally characterizing substituted tetrazoles. The chemical shift of the C5 endocyclic carbon atom is a reliable marker for distinguishing between 1,5- and 2,5-disubstituted regioisomers. For 1,5-isomers, the C5 signal typically appears in the 152–156 ppm range, whereas for 2,5-isomers, it is found further downfield at 162–167 ppm. beilstein-journals.orgbeilstein-archives.org DFT calculations can accurately predict these shifts, confirming the regiochemistry of the synthesis.

IR Spectroscopy: Calculated vibrational frequencies, after appropriate scaling, can be matched with experimental FT-IR spectra to assign specific absorption bands to functional group vibrations, such as N-H stretching of the amine, C-H stretching of the trityl group, and the characteristic vibrations of the tetrazole ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which can then be compared with experimental data. beilstein-journals.orgresearchgate.net

Future Research Directions

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of 5-substituted-1H-tetrazoles is well-established, commonly proceeding through the [2+3] cycloaddition of nitriles with azides. nih.gov However, future research could focus on developing more efficient, scalable, and environmentally benign synthetic pathways.

Multicomponent Reactions: The Ugi-tetrazole four-component reaction (UT-4CR) presents a powerful strategy for generating libraries of highly substituted tetrazole derivatives in a single pot. acs.orgmdpi.com Future work could adapt this methodology for the synthesis of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine and its analogs, offering a streamlined approach to structural diversity.

Catalytic Innovations: The use of novel catalysts, such as zinc salts or various nanomaterials, has been shown to facilitate the synthesis of tetrazoles under greener conditions, often in aqueous media. organic-chemistry.orgrsc.org Research into nanomaterial-catalyzed routes could lead to more sustainable production methods.

Protecting Group Strategies: The trityl (triphenylmethyl) group is a common protecting group for the tetrazole ring, often employed during the synthesis of complex molecules. google.comnih.gov However, its bulkiness and the conditions required for its removal can limit its applicability. Future studies could explore alternative protecting groups for the tetrazole nitrogen, such as the p-methoxybenzyl (PMB) group, which can be cleaved under different conditions like oxidation or hydrogenolysis. organic-chemistry.orgacs.org A systematic comparison of protecting groups would be valuable for optimizing synthetic strategies for various applications. Direct C-H deprotonation of N-protected tetrazoles using reagents like the turbo Grignard reagent (iPrMgCl·LiCl) offers a pathway that avoids the low stability of some organometallic intermediates. organic-chemistry.orgacs.org

Advanced Functionalization and Derivatization Opportunities

The primary amine and the protected tetrazole ring are key handles for further chemical modification, opening up extensive possibilities for creating new derivatives with tailored properties.

Amine Group Functionalization: The primary methylamine (B109427) group is a versatile site for derivatization. It can readily undergo acylation, alkylation, sulfonylation, or condensation with aldehydes and ketones to form Schiff bases. These reactions would allow for the attachment of a wide array of functional moieties, including fluorophores, affinity tags, or polymerizable units.

Peptoid and Polymer Synthesis: The core structure of this compound is an ideal building block for creating peptidomimetics, such as peptoids. Research has already demonstrated the solid-phase synthesis of peptoid tetramers using a similar monomer, N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine (B1666218). researchgate.netresearchgate.netresearchgate.net Future efforts could expand this to create a diverse range of linear and cyclic peptoids for use as scaffolds in chemical biology.

Post-Synthetic Modification: Late-stage functionalization of peptoids or other polymers containing the (1H-tetrazol-5-yl)methyl side chain (after detritylation) could be used to introduce further diversity. researchgate.net This approach allows for the creation of libraries of related compounds from a common precursor.

Development of New Applications in Materials Science and Chemical Biology (excluding therapeutic applications)

While the tetrazole moiety is prominent in medicinal chemistry, its unique properties also lend themselves to non-therapeutic applications. acs.orghilarispublisher.comnih.gov

Materials Science:

Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and large enthalpies of formation, making them candidates for high-energy materials and gas generators for applications like automotive airbags. acs.orgnih.govresearchgate.net The incorporation of this compound into polymers could be explored to create novel energetic materials with tailored properties.

Metal-Organic Frameworks (MOFs): The tetrazole ring is an excellent ligand for coordinating with metal ions. lifechemicals.comarkat-usa.org This property can be harnessed to construct MOFs. The amine group on the compound provides a secondary site for functionalization or for linking the MOF to a polymeric support. google.com Such materials could have applications in gas storage, particularly for CO2 capture, or catalysis. lifechemicals.com

Functional Surfaces: The tetrazole moiety has been investigated as an effective anchoring group for attaching organic dyes to titanium dioxide (TiO₂) nanoparticles for use in dye-sensitized solar cells. acs.org Future research could explore the use of this compound or its derivatives for modifying surfaces to alter their electronic or chemical properties.

Chemical Biology:

Bioconjugation and Probes: The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group. lifechemicals.comarkat-usa.org After deprotection of the trityl group, the resulting N-H acid functionality and the primary amine can be used to construct molecular probes. For example, derivatives could be synthesized to act as ligands for studying G-quadruplex DNA structures or as chelators for detecting metal ions in biological systems. mdpi.comarkat-usa.org

Peptide Mimicry: As building blocks for peptoids, these molecules can be used to create stable mimics of peptides. researchgate.net These peptoids can serve as tools to investigate protein-protein interactions or to develop new biomimetic foldamers with defined three-dimensional structures. researchgate.net

Q & A

Q. Designing a study to probe methylamine release kinetics under physiological conditions

- Protocol : Incubate compound in PBS (pH 7.4, 37°C). Quantify free methylamine via derivatization with dansyl chloride followed by LC-MS/MS (MRM transition 234→170). Include controls for non-enzymatic hydrolysis .

- Data Interpretation : Fit release curves to first-order kinetics; compare half-lives across pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.